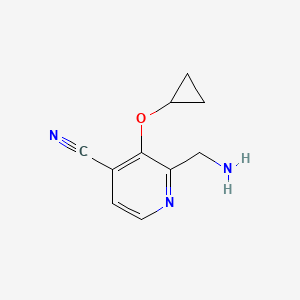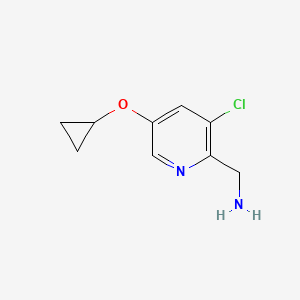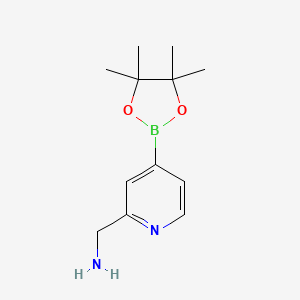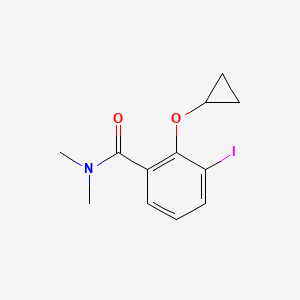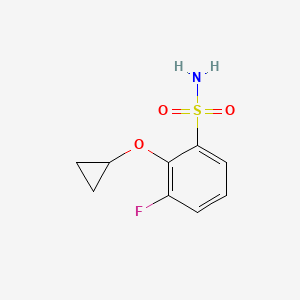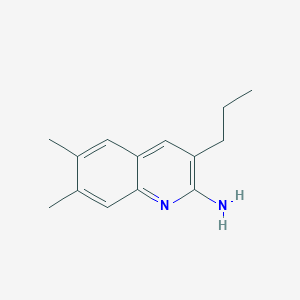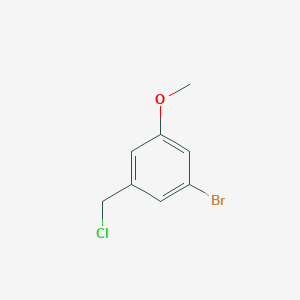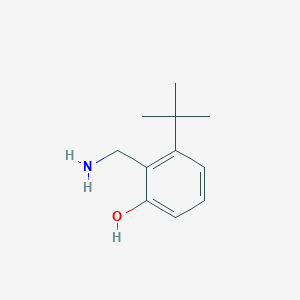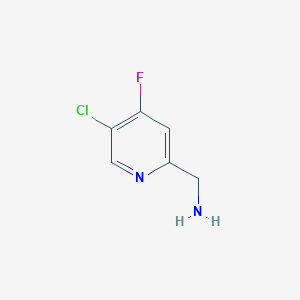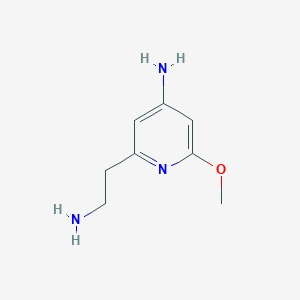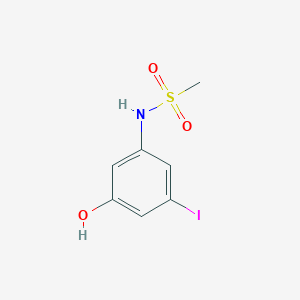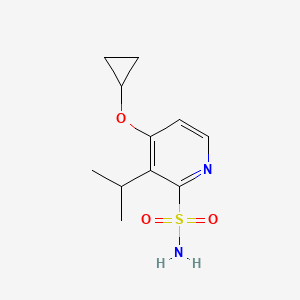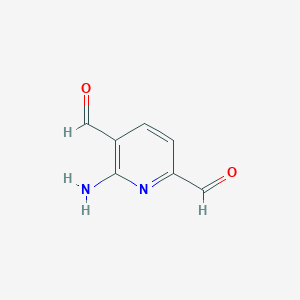
6-Aminopyridine-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 6-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the amino group at the 6-position.
2,5-Dimethylpyrazine: Contains methyl groups instead of aldehyde groups.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research.
Uniqueness
Its ability to form Schiff bases and other derivatives makes it a versatile compound for synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
6-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |
InChI-Schlüssel |
ZVWHZIMEZIKACN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C=O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


